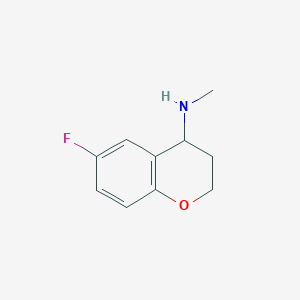

6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine

Description

6-Fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine is a chiral amine derivative featuring a chromen (benzopyran) backbone substituted with a fluorine atom at position 6 and an N-methyl group on the amine moiety. Its molecular formula is C₁₀H₁₂FNO, with a molecular weight of 181.21 g/mol . Chromen-4-amine derivatives are of interest in medicinal chemistry due to their structural similarity to bioactive molecules targeting neurological and cardiovascular systems.

Properties

IUPAC Name |

6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-12-9-4-5-13-10-3-2-7(11)6-8(9)10/h2-3,6,9,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBUHEQFXQGVQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCOC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153404-07-9 | |

| Record name | 6-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable chromene derivative.

Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

N-Methylation: The nitrogen atom is methylated using methylating agents like methyl iodide or dimethyl sulfate.

Amine Introduction: The amine group is introduced at the 4th position through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of 6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

Oxidation: Formation of chromene oxides or quinones.

Reduction: Formation of more saturated chromene derivatives.

Substitution: Formation of substituted chromenes with various functional groups.

Scientific Research Applications

6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and molecular properties:

Substituent Effects on Physicochemical Properties

- Fluorine vs. Halogens: The 6-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to bulkier halogens like bromine () or chlorine (). Dual fluorine substitution (e.g., 5,8-diF in ) may increase lipophilicity but could reduce solubility unless counterbalanced by salt formation.

- N-Methylation: The N-methyl group in the target compound increases lipophilicity compared to non-methylated analogs (), enhancing membrane permeability. However, this modification may reduce solubility in aqueous environments .

Stereochemistry :

Core Structure Modifications

Chromen vs. Benzothiopyran :

Salt Forms :

- Hydrochloride salts (e.g., ) improve aqueous solubility, a key factor in drug formulation. The target compound’s free base form may require salt formation for optimal pharmacokinetics.

Biological Activity

6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound belongs to the chromene class of molecules, characterized by a fused benzene and pyran ring system. The presence of a fluorine atom at the 6-position and a methyl group at the nitrogen atom contributes to its unique chemical properties.

The biological effects of 6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine are primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects such as:

- Inhibition of Monoamine Oxidase (MAO): Preliminary studies indicate that chromane derivatives exhibit varying degrees of MAO inhibition, with some derivatives showing selective inhibition towards MAO-A over MAO-B .

- Antimicrobial Activity: The compound has been investigated for its antimicrobial properties against a range of pathogens. Its structural features may allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Antimicrobial Properties

Research has shown that 6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its efficacy against selected microorganisms:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 26 | 7.23 µg/mL |

| Escherichia coli | 11 | 11.7 µg/mL |

| Candida albicans | 21 | Not specified |

These results indicate promising potential for the compound as an antimicrobial agent, particularly against resistant strains like MRSA .

Anticancer Activity

In addition to its antimicrobial properties, 6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine has been explored for anticancer activity. It is hypothesized that the compound may induce apoptosis in cancer cells through various pathways, including:

- Cell Cycle Arrest: Studies suggest that chromene derivatives can disrupt cell cycle progression in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Compounds that increase ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

Case Studies and Research Findings

Several studies have evaluated the biological activity of chromene derivatives, including 6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine:

- Study on MAO Inhibition: A study assessed various chromane derivatives for their ability to inhibit MAO-A and MAO-B. The results indicated that while some compounds showed significant inhibition (>20%), others were less effective. The specific activity of 6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine remains to be fully elucidated .

- Antimicrobial Screening: Another investigation focused on the antimicrobial efficacy of chromene derivatives against multiple bacterial strains. The findings revealed that certain derivatives exhibited notable activity against Staphylococcus aureus and E. coli, suggesting potential therapeutic applications .

- Comparative Analysis: A comparative study highlighted the unique properties of 6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine relative to other similar compounds lacking either the fluorine or methyl group. This analysis emphasized how these modifications impact biological activity and binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.